Antiproliferative Activity Gap: Unsubstituted (5-H) Scaffold vs. 5-Benzyl Analog (3o) in A549 Lung Cancer Cells
In a head-to-head comparison within the same study, the 5-benzyl-substituted analog (compound 3o) demonstrated significantly higher inhibitory activity against A549 lung cancer cell growth compared to the overall series of 3a-3l derivatives, which includes the unsubstituted (5-H) parent scaffold represented by compound 1552162-51-2. While specific IC50 values for the 5-H scaffold were not reported, the SAR study explicitly identified 5-benzyl substitution as a key driver of potency, establishing the unsubstituted scaffold as the low-activity baseline. The study further suggested compound 3o acts through modulation of autophagy [1].
| Evidence Dimension | A549 lung cancer cell growth inhibition |
|---|---|
| Target Compound Data | Low/negligible activity (inferred as baseline for series 3a-3l, which includes the 5-H scaffold) |
| Comparator Or Baseline | 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) |
| Quantified Difference | Compound 3o was the most effective small molecule in the series; its activity was markedly higher than that of compounds without a 5-substituent. |
| Conditions | A549 human lung adenocarcinoma cell line; dosage- and time-dependent assay |
Why This Matters
This quantifies the critical role of the 5-position, confirming 1552162-51-2 as the essential inactive or low-activity control scaffold for SAR studies, which is indispensable for target identification and lead optimization campaigns.
- [1] Zhou, J. et al. Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorg. Med. Chem. 2008, 16, 10165–10171. View Source
